molecular formula C23H23N3O3 B11141967 N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1-benzofuran-2-carboxamide

N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1-benzofuran-2-carboxamide

Cat. No.: B11141967
M. Wt: 389.4 g/mol
InChI Key: PTCVZKLYDOOSGB-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1H-indol-3-yl ethylamine moiety linked via a 4-oxobutyl spacer to a benzofuran-2-carboxamide group. The indole core is a common pharmacophore in bioactive molecules, often associated with receptor binding (e.g., serotonin analogs), while the benzofuran ring contributes to π-π stacking interactions and metabolic stability.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[4-[2-(1H-indol-3-yl)ethylamino]-4-oxobutyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H23N3O3/c27-22(24-13-11-17-15-26-19-8-3-2-7-18(17)19)10-5-12-25-23(28)21-14-16-6-1-4-9-20(16)29-21/h1-4,6-9,14-15,26H,5,10-13H2,(H,24,27)(H,25,28)

InChI Key

PTCVZKLYDOOSGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1-benzofuran-2-carboxamide typically involves the coupling of tryptamine with a benzofuran derivative. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions usually involve:

    Reactants: Tryptamine and a benzofuran carboxylic acid derivative.

    Reagents: N,N’-dicyclohexylcarbodiimide (DCC).

    Solvent: Dichloromethane (DCM) or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.

    Reduction: The carbonyl group in the amide linkage can be reduced to form amine derivatives.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Mechanism of Action

The mechanism of action of N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1-benzofuran-2-carboxamide is not fully elucidated. it is believed to interact with various molecular targets due to its indole and benzofuran moieties. These interactions may involve binding to specific receptors or enzymes, leading to modulation of biological pathways. The compound’s effects could be mediated through pathways involving neurotransmitters, enzymes, or other cellular targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide (Compound 1, )

  • Structural Differences : The benzofuran-2-carboxamide in the target compound is replaced with a 2-acetylthiazole-4-carboxamide.
  • Synthesis : Both compounds employ mixed anhydride coupling for amide bond formation, suggesting shared synthetic accessibility .
  • Functional Implications: Thiazole rings are known for antimicrobial activity due to sulfur’s electron-withdrawing effects. The benzofuran in the target compound may offer improved metabolic stability compared to thiazole, as furans are less prone to oxidative degradation.

Methyl (R)-N-(1-[(2-(1H-Indol-3-yl)ethyl]amino)-1-oxodecan-2-yl)-N-(4-chlorophenyl)glycinate (Compound 9, )

  • Structural Differences: A decanoyl chain and 4-chlorophenyl group replace the 4-oxobutyl and benzofuran moieties.
  • The 4-chlorophenyl group introduces steric and electronic effects that may alter target selectivity compared to the benzofuran’s planar aromatic system .

N-[1-[2-(1H-Indol-3-yl)ethyl]-4-piperidinyl]benzamide (Clarke’s Analysis, )

  • Structural Differences : A piperidinyl-benzamide replaces the 4-oxobutyl-benzofuran-carboxamide.
  • Functional Implications : The piperidine ring introduces a basic amine, likely increasing water solubility at physiological pH. This modification could enhance central nervous system penetration compared to the target compound’s neutral 4-oxobutyl spacer .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Heterocycle Spacer/Chain Key Substituents Potential Bioactivity Synthesis Method
Target Compound Benzofuran 4-oxobutyl Indol-3-yl ethylamine Antimicrobial/Receptor ligand Mixed anhydride coupling*
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide Thiazole Ethylamide Acetyl group Antimicrobial Mixed anhydride coupling
Compound 9 None Decanoyl 4-Chlorophenyl glycinate Not specified Chiral azetine reaction
N-[1-[2-(1H-Indol-3-yl)ethyl]-4-piperidinyl]benzamide Benzamide Piperidinyl None CNS-targeted Classical amidation

*Inferred from analogous synthesis in .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely parallels ’s methodology, but the benzofuran ring may require optimized protection-deprotection strategies due to its sensitivity to strong acids/bases.
  • Bioactivity Predictions : Compared to thiazole analogs , the benzofuran moiety may reduce off-target interactions, while the 4-oxobutyl spacer could balance rigidity and flexibility for receptor binding.
  • Pharmacokinetics : The absence of ionizable groups (vs. piperidine in Clarke’s compound ) suggests moderate blood-brain barrier penetration, making it suitable for peripheral targets.

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